molecular formula C20H23N3O5S B2449749 N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-04-9

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2449749
CAS No.: 852141-04-9
M. Wt: 417.48
InChI Key: LMXNMHUVOCJBSK-UHFFFAOYSA-N
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Description

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique molecular structure which consists of a methanesulfonamide group attached to a phenyl ring, which is further bonded to a pyrazole ring substituted with an acetyl and 2,3-dimethoxyphenyl group. The intricate structure lends the compound distinctive chemical properties and reactivities, making it a subject of interest in multiple research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized via a multi-step organic synthesis route. The process generally starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The phenyl ring with an acetyl group is then introduced through a Friedel-Crafts acylation reaction. Subsequent steps involve the introduction of the methanesulfonamide group under basic conditions, using reagents such as methanesulfonyl chloride and an appropriate base (e.g., triethylamine) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the optimization of reaction conditions to enhance yield and purity. This might include the use of high-throughput automated reactors, precise temperature control, and the employment of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: The presence of the phenyl and pyrazole rings makes the compound susceptible to oxidation reactions, particularly in the methoxy groups and the acetyl group.

  • Reduction: Reduction reactions can occur at the carbonyl group in the acetyl moiety, potentially converting it into an alcohol.

  • Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize by-products.

Major Products Formed

The oxidation of the compound typically results in the formation of sulfoxide or sulfone derivatives. Reduction reactions may yield alcohols or amines, depending on the specific target. Substitution reactions lead to various derivatives where the methanesulfonamide group is modified with different functional groups.

Scientific Research Applications

The compound finds wide-ranging applications in scientific research, such as:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules due to its reactivity and functional groups.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could be leveraged for therapeutic purposes.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities, owing to its structural similarity to certain bioactive compounds.

  • Industry: Employed in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions are facilitated by the various functional groups present, which can form hydrogen bonds, Van der Waals interactions, or ionic bonds with the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, such as N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide, the methanesulfonamide variant exhibits unique properties due to the presence of the methanesulfonamide group. This group can enhance the compound's solubility, reactivity, and potential biological activity. Other similar compounds include:

  • N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide

  • N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamides

Each of these compounds has distinct properties based on their specific functional groups and molecular structures, making them suitable for different applications in research and industry.

There you have it—a deep dive into N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Quite the molecular beast, isn’t it?

Properties

IUPAC Name

N-[4-[2-acetyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13(24)23-18(16-6-5-7-19(27-2)20(16)28-3)12-17(21-23)14-8-10-15(11-9-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXNMHUVOCJBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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